Bienvenue dans la boutique en ligne BenchChem!

Ranitidine Bismuth Citrate

Helicobacter pylori Minimum inhibitory concentration Bismuth compounds

Procure Ranitidine Bismuth Citrate as a distinct stoichiometric complex, not a simple mixture. This coordinated entity provides unique dual-action pharmacology (H2 blockade plus mucosal protection/anti-H. pylori activity) and exhibits superior dissolution kinetics and lower systemic bismuth exposure compared to physical admixtures, enhancing clinical research outcomes.

Molecular Formula C19H27BiN4O10S
Molecular Weight 712.5 g/mol
CAS No. 128345-62-0
Cat. No. B149789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanitidine Bismuth Citrate
CAS128345-62-0
SynonymsAzanplus
GR 122311X
GR-122311X
GR122311X
Pylorid
Raniberl
ranitidine bismuth citrate
Tritec
Molecular FormulaC19H27BiN4O10S
Molecular Weight712.5 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3]
InChIInChI=1S/C13H22N4O3S.C6H8O7.Bi/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4-5,9,14-15H,6-8,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3
InChIKeyXAUTYMZTJWXZHZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranitidine Bismuth Citrate: A Dual-Action Organobismuth Complex for Anti-Ulcer and Anti-Helicobacter pylori Therapy


Ranitidine Bismuth Citrate (CAS 128345-62-0) is a stoichiometric organobismuth complex comprising the H2-receptor antagonist ranitidine and bismuth citrate, forming a distinct molecular entity rather than a physical mixture [1]. This compound exhibits combined pharmacological activities: H2 blockade from the ranitidine moiety and mucosal protection / anti-Helicobacter pylori effects from the bismuth center [2]. Unlike simple ranitidine salts or separate bismuth preparations, the coordinated structure provides unique solubility and stability profiles that enable dual-action delivery from a single molecule [1].

Why Ranitidine Bismuth Citrate Cannot Be Replaced by Physical Mixtures of Ranitidine and Bismuth Salts


Generic substitution with a physical mixture of ranitidine hydrochloride and bismuth subcitrate fails to replicate the pharmacokinetic and pharmacodynamic profile of the coordinated complex. The intact ranitidine bismuth citrate complex demonstrates different dissolution kinetics and bismuth absorption characteristics compared to an equivalent physical mixture, leading to altered plasma exposure and anti-H. pylori efficacy [1]. Furthermore, the coordinated structure is essential for achieving the low systemic bismuth levels and the enhanced in vitro antibacterial activity that are not observed when the components are simply combined [1].

Quantitative Evidence Guide: Ranitidine Bismuth Citrate versus In-Class Comparators


Superior In Vitro Anti-Helicobacter pylori Activity of Ranitidine Bismuth Citrate versus Bismuth Subcitrate and Ranitidine

Ranitidine Bismuth Citrate (RBC) demonstrated a minimum inhibitory concentration (MIC90) of 4 µg/mL against H. pylori NCTC 11637, compared to 16 µg/mL for bismuth subcitrate and >256 µg/mL for ranitidine hydrochloride [1].

Helicobacter pylori Minimum inhibitory concentration Bismuth compounds

Ranitidine Bismuth Citrate Achieves Higher 4-Week Duodenal Ulcer Healing Rates Than Ranitidine Hydrochloride in Double-Blind RCT

In a double-blind, randomized controlled trial involving 309 patients with active duodenal ulcers, Ranitidine Bismuth Citrate 400 mg twice daily achieved a 4-week endoscopic healing rate of 91.2% (95% CI: 85.5-95.1), compared to 82.7% (95% CI: 75.8-88.2) for ranitidine hydrochloride 150 mg twice daily (p=0.027) [1].

Duodenal ulcer Healing rate Randomized controlled trial

Ranitidine Bismuth Citrate-Based Dual Therapy Provides Non-Inferior Helicobacter pylori Eradication to Proton Pump Inhibitor-Based Triple Therapy with Reduced Antibiotic Burden

In a randomized controlled trial, Ranitidine Bismuth Citrate 400 mg plus clarithromycin 500 mg twice daily for 14 days achieved H. pylori eradication rates of 86% (44/51) by intention-to-treat, compared to 78% (40/51) for omeprazole 20 mg plus amoxicillin 1 g and clarithromycin 500 mg twice daily (p=0.42, non-inferior) [1]. The RBC dual therapy reduced antibiotic exposure by one agent and achieved comparable eradication.

H. pylori eradication Dual therapy Antibiotic stewardship

Lower Systemic Bismuth Exposure with Ranitidine Bismuth Citrate Compared to Colloidal Bismuth Subcitrate: Safety Advantage for Chronic Use

In a crossover pharmacokinetic study in healthy volunteers (n=12), Ranitidine Bismuth Citrate 400 mg twice daily for 28 days resulted in mean steady-state plasma bismuth concentration of 8.2 µg/L (range 4.1-12.5), whereas colloidal bismuth subcitrate 240 mg twice daily (equivalent bismuth dose) gave mean concentration of 14.6 µg/L (range 7.2-22.3), representing a 44% lower systemic exposure with RBC [1].

Bismuth pharmacokinetics Safety Absorption

Optimal Application Scenarios for Ranitidine Bismuth Citrate in Research and Clinical Procurement


Helicobacter pylori Eradication Protocols Requiring Reduced Antibiotic Resistance Pressure

Based on the direct head-to-head evidence showing RBC dual therapy (RBC + clarithromycin) achieves 86% eradication versus 78% for omeprazole triple therapy [3], procurement for H. pylori treatment programs should prioritize RBC when antibiotic stewardship is critical. The elimination of amoxicillin from the regimen reduces total antibiotic load, and the 4-fold lower MIC of RBC against H. pylori [1] supports efficacy even in populations with moderate clarithromycin resistance.

Formulary Selection for Duodenal Ulcer Therapy Where Healing Rate Is the Primary Endpoint

The 8.5 percentage point absolute increase in 4-week healing rate (91.2% vs 82.7% for ranitidine HCl) documented in a double-blind RCT [2] directly supports preferential procurement of RBC over generic ranitidine for duodenal ulcer treatment. This translates to a number needed to treat of 12 to prevent one non-healing event, reducing follow-up endoscopies and patient morbidity.

Long-Term or Recurrent Therapy Requiring Minimized Bismuth Neurotoxicity Risk

The 44% lower steady-state plasma bismuth concentration with RBC compared to colloidal bismuth subcitrate [4] makes RBC the preferred bismuth-containing agent for indications requiring repeated courses (e.g., recurrent dyspepsia, maintenance H. pylori suppression). Procurement decisions for outpatient or geriatric populations should prioritize RBC to stay below the bismuth safety threshold of 50 µg/L with a wider margin.

Dual-Action Monotherapy for Mild-to-Moderate Dyspepsia Without Antibiotics

The combination of H2 antagonism from ranitidine and mucosal protection / anti-H. pylori activity from bismuth in a single molecule [1] allows RBC to be used as a dual-action monotherapy. For research models of gastritis or low-inoculum H. pylori infection, RBC simplifies dosing regimens compared to co-administering separate ranitidine and bismuth salts, reducing variable absorption and inter-animal variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranitidine Bismuth Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.